molecular formula C15H9ClN2O7 B6154251 5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid CAS No. 402610-07-5

5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid

Cat. No.: B6154251
CAS No.: 402610-07-5
M. Wt: 364.7
InChI Key:
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Description

5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid is a complex organic compound with significant scientific interest due to its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring substituted with a chloro group, a nitro group, and an amido group, along with two carboxylic acid groups. Its molecular structure makes it a valuable subject for research in various fields, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of 4-chloro-3-nitrobenzoic acid. This intermediate is then reacted with 1,3-diaminopropane or o-phenylenediamine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), as well as oxidizing agents like potassium permanganate (KMnO4). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, esterified, and amidated products. These derivatives can have different properties and applications, making them valuable for further research and development .

Scientific Research Applications

5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with 5-aminobenzene-1,3-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to amidation with benzoyl chloride to yield the final product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "5-aminobenzene-1,3-dicarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-chloro-3-nitrobenzoic acid is reacted with DCC and DMAP in anhydrous dichloromethane to form the activated ester intermediate.", "Step 2: 5-aminobenzene-1,3-dicarboxylic acid is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling.", "Step 3: The resulting intermediate is purified by column chromatography and then subjected to amidation with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.", "Step 4: The final product is purified by recrystallization from a suitable solvent." ] }

CAS No.

402610-07-5

Molecular Formula

C15H9ClN2O7

Molecular Weight

364.7

Purity

95

Origin of Product

United States

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